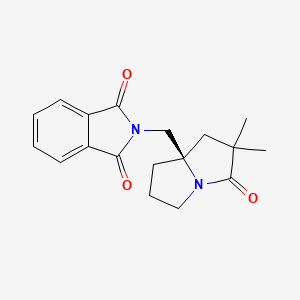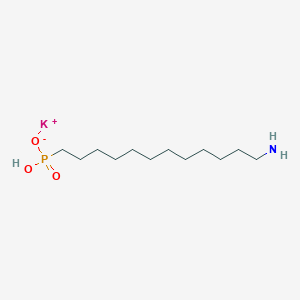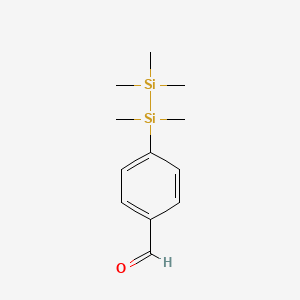
4-(Pentamethyldisilanyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pentamethyldisilanyl)benzaldehyde is an organosilicon compound with the molecular formula C12H20OSi2 and a molecular weight of 236.4576 . This compound is characterized by the presence of a benzaldehyde group attached to a pentamethyldisilanyl group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentamethyldisilanyl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with pentamethyldisilanyl reagents under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between benzaldehyde and pentamethyldisilanyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality. The use of advanced catalysts and automated systems can further enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pentamethyldisilanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 4-(Pentamethyldisilanyl)benzoic acid
Reduction: 4-(Pentamethyldisilanyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
4-(Pentamethyldisilanyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Pentamethyldisilanyl)benzaldehyde involves its interaction with various molecular targets and pathways. The pentamethyldisilanyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylbenzaldehyde: Similar structure but with a trimethylsilyl group instead of a pentamethyldisilanyl group.
4-Methylthio benzaldehyde: Contains a methylthio group instead of a pentamethyldisilanyl group.
Uniqueness
4-(Pentamethyldisilanyl)benzaldehyde is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability and reactivity compared to similar compounds with smaller silyl groups .
Eigenschaften
CAS-Nummer |
137031-87-9 |
|---|---|
Molekularformel |
C12H20OSi2 |
Molekulargewicht |
236.46 g/mol |
IUPAC-Name |
4-[dimethyl(trimethylsilyl)silyl]benzaldehyde |
InChI |
InChI=1S/C12H20OSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-10H,1-5H3 |
InChI-Schlüssel |
NEJCUBIDSVZCHT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

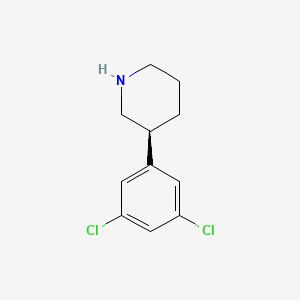

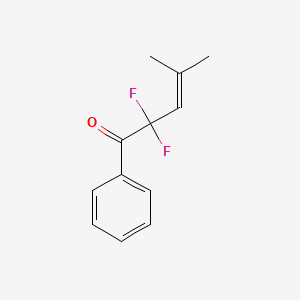
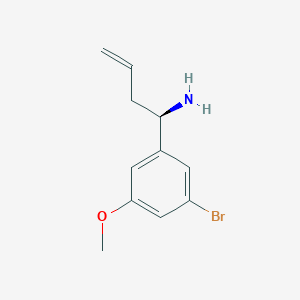
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
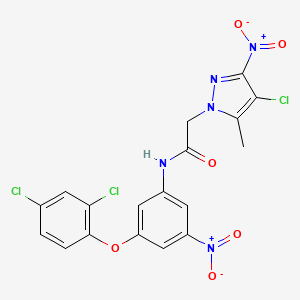
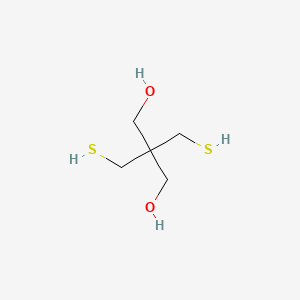
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
